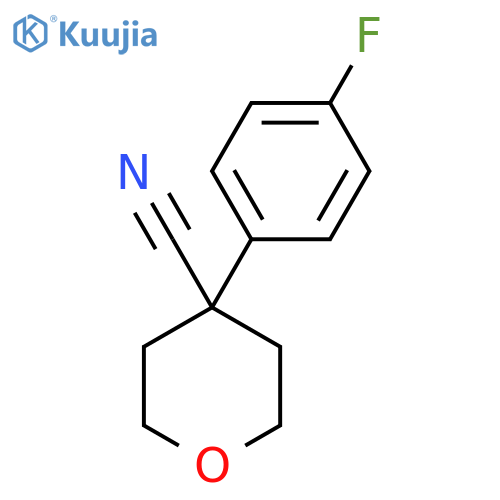Cas no 473706-10-4 (4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile)

473706-10-4 structure
商品名:4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
- 4-(4-fluorophenyl)oxane-4-carbonitrile
- Y6248
- 2H-Pyran-4-carbonitrile, 4-(4-fluorophenyl)tetrahydro-
- 473706-10-4
- EN300-181941
- SCHEMBL625655
- AKOS005263900
- CS-0305071
- DB-137434
-
- インチ: 1S/C12H12FNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2
- InChIKey: RRRPHYYTXKQYNH-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1(C#N)CCOCC1
計算された属性
- せいみつぶんしりょう: 205.090292168g/mol
- どういたいしつりょう: 205.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-181941-0.5g |
4-(4-fluorophenyl)oxane-4-carbonitrile |
473706-10-4 | 0.5g |
$535.0 | 2023-09-19 | ||
| TRC | F179465-500mg |
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile |
473706-10-4 | 500mg |
$ 500.00 | 2022-06-05 | ||
| Enamine | EN300-181941-0.05g |
4-(4-fluorophenyl)oxane-4-carbonitrile |
473706-10-4 | 0.05g |
$468.0 | 2023-09-19 | ||
| 1PlusChem | 1P00I93H-1g |
4-(4-fluorophenyl)oxane-4-carbonitrile |
473706-10-4 | 90% | 1g |
$220.00 | 2024-05-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375741-1g |
4-(4-Fluorophenyl)tetrahydro-2h-pyran-4-carbonitrile |
473706-10-4 | 98% | 1g |
¥2015.00 | 2024-05-12 | |
| Enamine | EN300-181941-2.5g |
4-(4-fluorophenyl)oxane-4-carbonitrile |
473706-10-4 | 2.5g |
$1089.0 | 2023-09-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X92565-1g |
4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile |
473706-10-4 | 90% | 1g |
¥1128.0 | 2023-09-05 | |
| Enamine | EN300-181941-0.25g |
4-(4-fluorophenyl)oxane-4-carbonitrile |
473706-10-4 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-181941-0.1g |
4-(4-fluorophenyl)oxane-4-carbonitrile |
473706-10-4 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-181941-10.0g |
4-(4-fluorophenyl)oxane-4-carbonitrile |
473706-10-4 | 10g |
$4545.0 | 2023-06-01 |
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile 関連文献
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
473706-10-4 (4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile) 関連製品
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬